molecular formula C16H20ClNO B1311526 Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride CAS No. 1052536-24-9

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride

Cat. No.: B1311526
CAS No.: 1052536-24-9
M. Wt: 277.79 g/mol
InChI Key: SZDPFTLCKNKUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride: is a synthetic organic compound with the molecular formula C₁₆H₁₉NO·HCl and a molecular weight of 277.8 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a benzyl group, a furan ring, and an amine hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The initial step often involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis.

    Alkylation: The furan ring is then alkylated to introduce the but-3-enyl group. This step may involve the use of alkyl halides and a base to facilitate the reaction.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group. This can be done using ammonia or amines under suitable conditions.

    Benzylation: The final step involves the benzylation of the amine group, typically using benzyl chloride in the presence of a base.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring and the but-3-enyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the amine group, converting it to secondary or tertiary amines. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Products include furan-2-carboxylic acid derivatives.

    Reduction: Products include secondary and tertiary amines.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzyl derivatives.

Scientific Research Applications

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biochemistry: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine hydrochloride: Lacks the furan and but-3-enyl groups, making it less complex.

    Furfurylamine hydrochloride: Contains a furan ring but lacks the benzyl and but-3-enyl groups.

    Butenylamine hydrochloride: Contains the but-3-enyl group but lacks the benzyl and furan rings.

Uniqueness

Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride is unique due to its combination of a benzyl group, a furan ring, and a but-3-enyl group. This structural complexity provides it with distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14;/h3-6,8-11,15,17H,1,7,12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPFTLCKNKUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429558
Record name BENZYL-[1-(5-METHYL-FURAN-2-YL)-BUT-3-ENYL]-AMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052536-24-9
Record name BENZYL-[1-(5-METHYL-FURAN-2-YL)-BUT-3-ENYL]-AMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.